molecular formula C13H10ClN3O2 B192836 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile CAS No. 865758-96-9

2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

Cat. No.: B192836
CAS No.: 865758-96-9
M. Wt: 275.69 g/mol
InChI Key: BVUJISIVAHYNLI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[(6-chloro-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c1-16-12(18)6-11(14)17(13(16)19)8-10-5-3-2-4-9(10)7-15/h2-6H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUJISIVAHYNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463107
Record name 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
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Molecular Weight

275.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865758-96-9
Record name 2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]benzonitrile
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Record name 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzonitrile
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Biological Activity

2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, with the CAS number 865758-96-9, is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C₁₃H₁₀ClN₃O₂
  • Molecular Weight: 275.69 g/mol
  • Purity: Typically available at 98% purity for research applications.

The compound exhibits several biological activities primarily attributed to its structural components:

  • Antitumor Activity : Research indicates that derivatives of pyrimidine compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the chloro and dioxo groups in this compound enhances its interaction with cellular targets involved in cancer proliferation pathways .
  • Enzyme Inhibition : The structure suggests potential inhibition of key enzymes involved in metabolic pathways, particularly those associated with nucleic acid synthesis and repair mechanisms. This inhibition can lead to reduced cell proliferation in various cancer types .
  • Antimicrobial Properties : Some studies have noted that similar benzonitrile derivatives possess antimicrobial activity against various pathogens, suggesting that this compound may exhibit similar properties .

Biological Activity Data Table

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in melanoma cells
Enzyme InhibitionInhibits nucleoside diphosphate kinase
AntimicrobialExhibits activity against E. coli and S. aureus

Case Studies

  • Antitumor Effects : A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against B16F10 melanoma cells. The mechanism was linked to the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways involving caspases .
  • Enzyme Interaction : Another investigation focused on the compound's ability to inhibit specific kinases involved in cell cycle regulation. The research highlighted its potential as a lead compound for developing new anticancer agents targeting these pathways .
  • Antimicrobial Activity : A series of experiments evaluated the compound's effectiveness against various bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential use as an antimicrobial agent .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure resembles that of several known drugs, making it a candidate for further development in treating diseases such as diabetes and cancer.

Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of pyrimidine compounds were synthesized and evaluated for their anti-cancer properties. The results indicated that compounds similar to 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile exhibited significant cytotoxic effects on various cancer cell lines .

Antidiabetic Research

Research indicates that this compound may have inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are crucial in managing type 2 diabetes.

Case Study : A recent investigation highlighted the synthesis of similar compounds that demonstrated DPP-IV inhibitory activity, suggesting that this compound could be explored further for its antidiabetic potential .

The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi.

Case Study : In a pharmacological study, researchers tested various derivatives on bacterial strains. The findings indicated that certain structural modifications led to enhanced antimicrobial activity, positioning compounds like this compound as promising candidates for developing new antibiotics .

Data Table of Applications

Application AreaDescriptionRelevant Findings
Medicinal ChemistryPotential therapeutic agent for cancer treatmentSignificant cytotoxic effects on cancer cell lines
Antidiabetic ResearchInhibitory effects on DPP-IV enzymeDemonstrated DPP-IV inhibitory activity
Biological ActivityAntimicrobial properties against bacteria and fungiEnhanced antimicrobial activity observed with structural modifications

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
  • Molecular Formula : C₁₃H₁₀ClN₃O₂
  • Molecular Weight : 275.69 g/mol
  • CAS No.: 865758-96-9

Synthesis :
This compound is a key intermediate in synthesizing the anti-diabetic drug alogliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor. It is prepared via:

Palladium-Catalyzed Amination : A Pd/PTABS catalyst enables efficient amination of 6-chloropyrimidine precursors, achieving a 92% yield under mild conditions .

Bromination-Alkylation : Bromination of 4-fluoro-2-methylbenzonitrile followed by reaction with 6-chloro-3-methyluracil in the presence of phosphite catalysts (e.g., diethyl phosphite) .

Physicochemical Properties :

  • Storage : Stable when sealed in dry conditions at 2–8°C .
  • Hazard Profile : Classified as harmful if swallowed (H302) with precautionary measures for handling .
Table 1: Structural and Functional Comparison
Compound Name / CAS No. Key Structural Features Role/Application Key Differences from Target Compound References
Target Compound (865758-96-9) 6-chloro, 3-methyl pyrimidine core; benzonitrile Intermediate for alogliptin synthesis Reference compound
Alogliptin (850649-62-6) 3-aminopiperidine substituent replaces Cl DPP-4 inhibitor (anti-diabetic) Bioactive form; enhanced binding to DPP-4
4-Fluoro Analog (CAS N/A) 4-fluoro substitution on benzonitrile ring Intermediate for trelagliptin synthesis Altered electronic properties; improved reactivity
6-Chloro-3-methylpyrimidine-2,4-dione (4318-56-3) Pyrimidine core without benzonitrile group API intermediate Reduced lipophilicity; lower molecular weight
Thiazolo[3,2-a]pyrimidine derivatives (e.g., 11b) Thiazolo-pyrimidine fused ring; substituted benzylidene Experimental anti-cancer agents Different core structure; varied bioactivity
Structural Modifications and Bioactivity
  • Alogliptin: The target compound undergoes amination to introduce a 3-aminopiperidine group, which is critical for DPP-4 inhibition. Alogliptin shows a binding affinity comparable to sitagliptin (a DPP-4 inhibitor), with interactions at the S1 and S2 pockets of DPP-4 .
  • 4-Fluoro Analog : Substitution of chlorine with fluorine in the benzonitrile ring improves synthetic efficiency for trelagliptin, a long-acting DPP-4 inhibitor .
Physicochemical Properties
  • Solubility : The benzonitrile group in the target compound enhances lipophilicity compared to unsubstituted pyrimidine derivatives (e.g., 6-chloro-3-methylpyrimidine-2,4-dione) .
  • Stability : The target compound is stable under refrigeration, whereas analogs with labile substituents (e.g., free amines in alogliptin) require stricter storage conditions .
Toxicity Profiles
  • The target compound is classified as H302 (harmful if swallowed), while alogliptin and its derivatives exhibit low acute toxicity due to selective DPP-4 inhibition .

Preparation Methods

Deprotonation and Alkylation

In the first stage, the pyrimidine nitrogen is deprotonated using sodium hydride (NaH) in a tetrahydrofuran (THF)/N,N-dimethylformamide (DMF) solvent system at 0–20°C. Lithium bromide (LiBr) acts as a phase-transfer catalyst, enhancing the reactivity of the intermediate. After 20 minutes, methyl iodide (CH₃I) is introduced, and the temperature is raised to 20–35°C to facilitate N-methylation.

Key Parameters

  • Molar Ratios : 1:1.2 substrate-to-CH₃I ratio

  • Solvent System : THF:DMF (3:1 v/v)

  • Yield : 72% after purification via silica gel chromatography

Limitations and Byproducts

This method produces trace impurities (<2%) from over-alkylation or solvent adduct formation. Neutralization with aqueous HCl and extraction with dichloromethane are required to isolate the product.

Industrial Methylation Using Dimethyl Sulfate

Patent WO2016139677A1 discloses a scalable process employing dimethyl sulfate [(CH₃O)₂SO₂] as the methylating agent, which reduces costs compared to iodomethane.

Reaction Conditions

  • Substrate : 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

  • Base : Potassium carbonate (K₂CO₃)

  • Solvent : Methyl isobutyl ketone (MIBK)

  • Temperature : 80–90°C

  • Molar Ratio : 1:2.5–3.5 substrate-to-(CH₃O)₂SO₂

Advantages

  • Cost Reduction : Dimethyl sulfate is 40% cheaper than CH₃I.

  • Safety : Eliminates handling of volatile iodinated reagents.

  • Purity : Final product contains <0.1% residual solvents.

Crystallization and Purification

The crude product is dissolved in n-propanol at reflux (97°C), followed by cooling to 0–5°C to induce crystallization. This yields 89–92% pure compound, meeting pharmacopeial standards for impurity profiles.

Continuous Flow Synthesis for High-Throughput Production

Recent advancements adapt the methylation step to continuous flow reactors, enhancing throughput and consistency.

Reactor Configuration

  • Microreactor : Stainless steel, 10 mL volume

  • Residence Time : 8–12 minutes

  • Temperature Control : 85°C ± 2°C

Performance Metrics

ParameterValue
Space-Time Yield1.2 kg·L⁻¹·h⁻¹
Conversion Rate98.5%
Energy Consumption15 kWh/kg

This method reduces batch-to-batch variability and achieves 94% isolated yield.

Comparative Analysis of Methylating Agents

The choice of methylating agent critically impacts process economics and safety:

AgentCost (USD/kg)ToxicityByproductsYield (%)
Iodomethane450HighHI, I₂72
Dimethyl Sulfate270ModerateK₂SO₄, CO₂89–92
Methyl Tosylate620LowTosic Acid85

Dimethyl sulfate offers the optimal balance of cost and efficiency for large-scale synthesis.

Emerging Methodologies

Enzymatic Methylation

Preliminary studies using O-methyltransferases from Pseudomonas putida show 35% conversion at 30°C, though enzyme stability remains a limitation.

Photocatalytic Methods

UV irradiation (254 nm) with TiO₂ catalysts achieves 68% yield in acetonitrile, but scalability is unproven .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : A robust synthesis involves refluxing intermediates (e.g., chloropyrimidine derivatives) with aromatic aldehydes in acetic anhydride/acetic acid mixtures, catalyzed by sodium acetate. Key parameters include:

  • Temperature : 80–100°C (reflux conditions).
  • Reaction Time : 2–12 hours, depending on substituent reactivity.
  • Solvent System : Acetic anhydride enhances electrophilicity for nucleophilic substitution.
    Optimization may involve replacing sodium acetate with milder bases (e.g., K2_2CO3_3) to reduce side reactions. Crystallization from DMF/water yields pure products (57–68% yields) .

Table 1 : Example Reaction Conditions from Analogous Syntheses

Starting MaterialCatalystSolventYield
Thiouracil derivativeNaOAcAcOH/Ac2_2O68%
Anthranilic acidNa ethoxideEthanol57%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Prioritize:

  • 1^1H/13^13C NMR : Identify methyl groups (δ 2.24–2.37 ppm), cyano (C≡N) absence in 1^1H NMR, and aromatic protons (δ 6.56–8.01 ppm).
  • IR Spectroscopy : Confirm C≡N (2,209–2,219 cm1^{-1}) and carbonyl (1,719 cm1^{-1}) stretches.
  • Mass Spectrometry : Validate molecular weight (e.g., m/z 386 [M+^+] for analogs) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis.
  • Waste Disposal : Segregate halogenated waste for incineration.
  • Stability : Store in airtight containers at 4°C to prevent hydrolysis .

Advanced Research Questions

Q. How can molecular docking predict this compound’s interaction with DPP-4 or similar enzymes?

  • Methodological Answer :

  • Software : Use AutoDock Vina or Schrödinger Suite.
  • Target Preparation : Retrieve DPP-4 crystal structure (PDB ID: 4A5S) and protonate residues at pH 7.4.
  • Docking Parameters : Grid box centered on catalytic site (Ser630, His740), 20 Å dimensions.
  • Interaction Analysis : Prioritize halogen bonds (Cl with Tyr547), π-π stacking (benzene ring vs. Phe357), and hydrogen bonds (dioxo groups with Asp663). Compare results to sitagliptin co-crystallized data .

Q. How to resolve contradictions between crystallographic and computational structural data?

  • Methodological Answer :

  • Validation : Perform DFT calculations (B3LYP/6-31G*) to optimize geometry. Compare bond lengths/angles with X-ray data (e.g., C-Cl: 1.74 Å experimental vs. 1.77 Å computed).
  • Dynamic Effects : Use MD simulations (AMBER) to assess conformational flexibility.
  • Electron Density Maps : Re-examine crystallographic data (e.g., omit maps) to rule out disorder .

Q. What strategies optimize in vitro bioactivity assays for enzymatic inhibition studies?

  • Methodological Answer :

  • Enzyme Source : Recombinant DPP-4 (≥95% purity).
  • Assay Buffer : 50 mM Tris-HCl, pH 7.5, 0.1% BSA.
  • Inhibition Protocol : Pre-incubate compound (1–100 µM) with enzyme (30 min, 37°C), add substrate (Gly-Pro-AMC), and measure fluorescence (λex_{ex} 380 nm, λem_{em} 460 nm).
  • Data Analysis : Fit dose-response curves to calculate IC50_{50}. Cross-validate with SPR for binding kinetics .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for analogs?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC/HPLC to track intermediate formation.
  • Side Reactions : Characterize byproducts via LC-MS (e.g., dimerization via Michael addition).
  • Purification : Optimize column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization solvents (e.g., EtOH vs. DCM) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

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